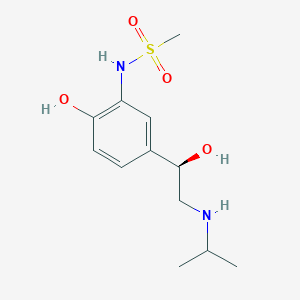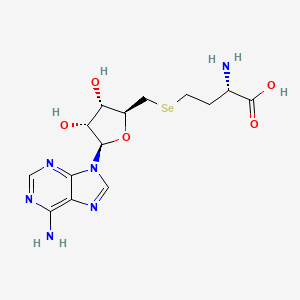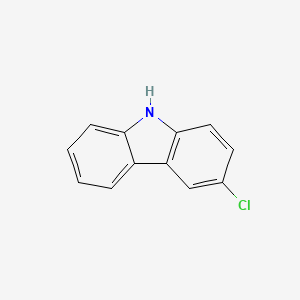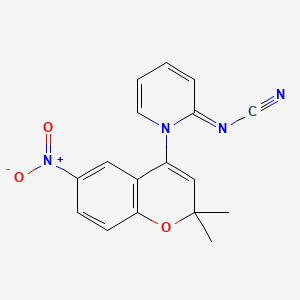
12-Deoxyphorbolphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Deoxyphorbolphenylacetate is a phorbol ester known for its role as an activator of protein kinase C (PKC). This compound has garnered significant interest due to its biological activities, particularly in the fields of immunology and neuropharmacology. It is structurally related to other phorbol esters but exhibits unique properties that make it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbolphenylacetate typically involves the esterification of 12-deoxyphorbol with phenylacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 12-Deoxyphorbolphenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where the phenylacetate group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
12-Deoxyphorbolphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of phorbol esters.
Biology: The compound is employed to investigate the role of PKC in cellular signaling pathways, particularly in lymphocyte activation and proliferation.
Medicine: Research has shown its potential in promoting neurogenesis and as a therapeutic agent for neurodegenerative diseases.
Industry: It is utilized in the development of pharmaceuticals and as a biochemical tool in various assays .
Mecanismo De Acción
12-Deoxyphorbolphenylacetate exerts its effects primarily through the activation of PKC isozymes. Upon binding to PKC, the compound induces the translocation of PKC from the cytosol to the membrane, leading to the phosphorylation of downstream targets. This activation triggers various cellular responses, including DNA synthesis, interleukin-2 production, and lymphocyte proliferation. The compound’s ability to selectively activate specific PKC isozymes, such as PKC-beta, makes it a valuable tool for dissecting PKC-mediated signaling pathways .
Comparación Con Compuestos Similares
Phorbol 12-myristate 13-acetate: Another phorbol ester known for its potent PKC activation.
Prostratin: A non-tumorigenic phorbol ester with similar PKC-activating properties.
Bryostatin: A macrocyclic lactone that also activates PKC but with distinct biological effects.
Uniqueness: 12-Deoxyphorbolphenylacetate is unique due to its selective activation of PKC-beta isozymes and its potent biological activities. Unlike other phorbol esters, it exhibits anti-tumor-promoting properties, making it a promising candidate for therapeutic applications .
Propiedades
Número CAS |
58821-98-0 |
|---|---|
Fórmula molecular |
C28H34O6 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate |
InChI |
InChI=1S/C28H34O6/c1-16-10-21-26(32,24(16)31)14-19(15-29)11-20-23-25(3,4)27(23,13-17(2)28(20,21)33)34-22(30)12-18-8-6-5-7-9-18/h5-11,17,20-21,23,29,32-33H,12-15H2,1-4H3/t17-,20+,21-,23-,26-,27+,28-/m1/s1 |
Clave InChI |
JAMGGIDPOXFRAM-XASYBOBESA-N |
SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
SMILES isomérico |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
SMILES canónico |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
Sinónimos |
12-deoxyphorbol-13-phenylacetate 12-deoxyphorbolphenylacetate 12-DOPP 12-DOPPA 12-DPPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)











